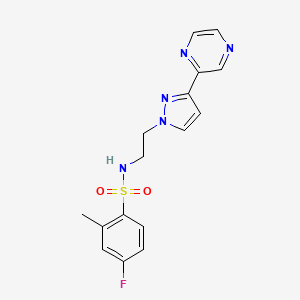
4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN5O2S and its molecular weight is 361.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Fluoro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a sulfonamide group, a fluorinated aromatic ring, and a pyrazole moiety, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 3.25 mg/mL to 49.85 μM against Hep-2 and A549 cell lines, indicating promising anticancer properties .
| Compound Type | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrazole Derivative | Hep-2 | 3.25 |
| Pyrazole Derivative | A549 | 26.00 |
| Pyrazole Derivative | NCI-H460 | 42.30 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds structurally related to this compound have demonstrated significant reductions in inflammatory markers in preclinical models .
Antimicrobial Activity
The antimicrobial effects of pyrazole compounds have been documented extensively. Research shows that certain pyrazole derivatives possess notable antifungal and antibacterial activities:
- Fungal Inhibition : Some synthesized pyrazole carboxamides exhibited antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | Antifungal | 10 μg/mL |
| Aspergillus niger | Antifungal | 15 μg/mL |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:
- Study on Antitumor Activity : A series of pyrazole derivatives were tested against various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .
- Evaluation of Anti-inflammatory Effects : In a controlled study, a compound structurally similar to the target compound was shown to reduce edema in animal models by inhibiting COX enzymes .
属性
IUPAC Name |
4-fluoro-2-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-12-10-13(17)2-3-16(12)25(23,24)20-7-9-22-8-4-14(21-22)15-11-18-5-6-19-15/h2-6,8,10-11,20H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVOEZWHQFZJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














